Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate
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Overview
Description
Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, and a formylphenoxy moiety.
Preparation Methods
Chemical Reactions Analysis
Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has potential biological activity and is studied for its effects on various biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate: This compound has a similar structure but differs in the position of the formyl group and the length of the carbon chain.
tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate: This compound has an amino group and a trifluoromethyl group instead of the formylphenoxy moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(21)19-14-7-9-15(10-8-14)22-16-6-4-5-13(11-16)12-20/h4-12H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGAKWSFVGGCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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